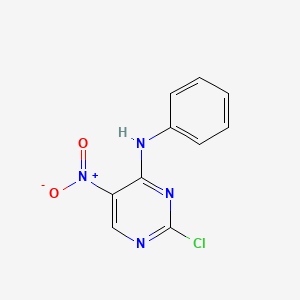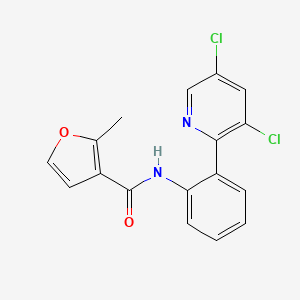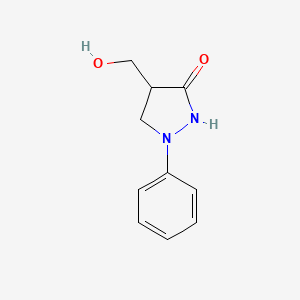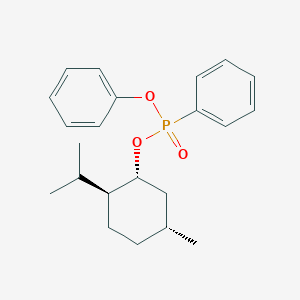![molecular formula C24H16O2 B12914455 3,3-Diphenylnaphtho[1,2-c]furan-1(3h)-one CAS No. 5656-99-5](/img/structure/B12914455.png)
3,3-Diphenylnaphtho[1,2-c]furan-1(3h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Diphenylnaphtho[1,2-c]furan-1(3h)-one is a complex organic compound known for its unique structure and diverse applications. This compound belongs to the class of naphthofurans, which are characterized by a fused ring system containing both naphthalene and furan moieties. The presence of phenyl groups further enhances its chemical properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Diphenylnaphtho[1,2-c]furan-1(3h)-one typically involves a multi-step process. One common method is the Diels-Alder reaction, where a furan derivative reacts with a suitable dienophile under controlled conditions. The reaction is often carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The product is then purified using techniques like recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3,3-Diphenylnaphtho[1,2-c]furan-1(3h)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products:
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3,3-Diphenylnaphtho[1,2-c]furan-1(3h)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 3,3-Diphenylnaphtho[1,2-c]furan-1(3h)-one involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or signaling pathways, leading to its observed biological effects. The compound’s structure allows it to fit into the active sites of enzymes, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating various physiological processes .
Comparison with Similar Compounds
- 3,3-Diphenyl-2,3-dihydro-1H-naphtho[1,2-c]furan-1-one
- 3,3-Diphenyl-1H-naphtho[1,2-c]furan-1-one
Comparison: While these compounds share a similar core structure, the presence of different functional groups or degrees of saturation can significantly alter their chemical properties and biological activities.
Properties
CAS No. |
5656-99-5 |
|---|---|
Molecular Formula |
C24H16O2 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
3,3-diphenylbenzo[g][2]benzofuran-1-one |
InChI |
InChI=1S/C24H16O2/c25-23-22-20-14-8-7-9-17(20)15-16-21(22)24(26-23,18-10-3-1-4-11-18)19-12-5-2-6-13-19/h1-16H |
InChI Key |
MHFIZKQKWNTMEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=C(C4=CC=CC=C4C=C3)C(=O)O2)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Isoxazole, 3-methyl-5-[2-phenyl-2-(2-propenyloxy)ethyl]-](/img/structure/B12914379.png)
![2-[3-bis(3,5-difluorophenyl)phosphanylphenyl]-6-phenylphenol](/img/structure/B12914387.png)
![1-[(Diphenylphosphoryl)methyl]cycloheptan-1-ol](/img/structure/B12914394.png)



![5-(4-Methoxyphenyl)imidazo[1,5-a]pyrazin-8(7H)-one](/img/structure/B12914420.png)

![5-(Ethoxymethyl)-1-[(2r,5s)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B12914427.png)



![4,9-Dithia-1,2,6,7-tetraazaspiro[4.4]nona-2,7-diene](/img/structure/B12914438.png)
![6-(4-fluorophenyl)imidazo[1,5-a]pyrazin-8(7H)-one](/img/structure/B12914448.png)
